molecular formula C13H16ClNO4 B15319657 2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid

2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid

Cat. No.: B15319657
M. Wt: 285.72 g/mol
InChI Key: WOKZDTRNWDTAJN-UHFFFAOYSA-N
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Description

2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid is an organic compound with the molecular formula C13H17NO4Cl. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-((tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group protects the amine during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in 2-(2-((tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the chlorine atom can be selectively manipulated .

Properties

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

2-[4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10-7-9(14)5-4-8(10)6-11(16)17/h4-5,7H,6H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

WOKZDTRNWDTAJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)CC(=O)O

Origin of Product

United States

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